4-(5-chloro-2-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane
Description
4-(5-Chloro-2-Methoxybenzoyl)-7-(2-Fluorophenyl)-1,4-Thiazepane is a seven-membered heterocyclic compound featuring a 1,4-thiazepane core (a sulfur-containing ring) substituted at position 4 with a 5-chloro-2-methoxybenzoyl group and at position 7 with a 2-fluorophenyl moiety. Its molecular weight is approximately 352.52 g/mol, calculated from its formula (C₁₇H₁₆ClFNO₂S).
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO2S/c1-24-17-7-6-13(20)12-15(17)19(23)22-9-8-18(25-11-10-22)14-4-2-3-5-16(14)21/h2-7,12,18H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBYEWLMPCZADD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(SCC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Ring Modifications
The 1,4-thiazepane core distinguishes this compound from other diazepine derivatives (e.g., benzodiazepines or pyrazolo-diazepines). Key differences include:
- 1,4-Thiazepane vs. Benzodiazepines: Benzodiazepines (e.g., Methylclonazepam ) contain a fused benzene and diazepine ring with two nitrogen atoms, whereas the thiazepane core substitutes one nitrogen with sulfur.
- Thiazepane vs. Pyrazolo-Diazepines : Ziprasidone Hydrochloride features a pyrazolo[3,4-e][1,4]diazepine core, which introduces additional nitrogen atoms and a pyrazole ring, enhancing hydrogen-bonding capacity compared to the sulfur-containing thiazepane.
Substituent Analysis
Position 4 Modifications
- Target Compound : 5-Chloro-2-methoxybenzoyl group (electron-withdrawing Cl and electron-donating OCH₃).
- Analog 1 : 4-((4-(Tert-butyl)phenyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane uses a bulky tert-butyl sulfonyl group, increasing steric hindrance and lipophilicity.
- Analog 2 : 4-(Cyclohexanesulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane features a cyclohexanesulfonyl group, enhancing solubility due to the aliphatic sulfonyl moiety.
Position 7 Consistency
All compared compounds retain the 2-fluorophenyl group, suggesting a conserved pharmacophoric element for target engagement (e.g., aryl-binding pockets in enzymes or receptors).
Physicochemical Properties
*LogP values estimated using fragment-based methods. †Calculated based on formula C₁₉H₂₃FNO₂S₂.
Pharmacological Implications (Inferred)
- Thiazepane Derivatives : Compounds with sulfonyl or acyl groups (e.g., ) may target enzymes like BRAF or HDACs, as suggested by and , which describe dual inhibitors.
- Benzodiazepines : Methylclonazepam acts on GABAₐ receptors, while the thiazepane core’s sulfur atom likely redirects biological activity toward alternative targets.
Preparation Methods
Thia-Michael Addition–Cyclization Cascade
The most widely reported method involves a one-pot, acid-catalyzed thia-Michael addition followed by cyclization, adapted from protocols for analogous benzothiazepines.
Reaction Scheme
- Substrate Preparation : 5-Chloro-2-methoxybenzoyl chloride is condensed with 2-fluorophenethylamine in dichloromethane (DCM) at 0–5°C to form the corresponding amide intermediate.
- Thia-Michael Addition : The amide reacts with mercaptoacetic acid in the presence of trifluoroacetic acid (TFA, 0.5 equiv.) in ethanol under reflux (78°C, 4 h), facilitating thiolate attack on the α,β-unsaturated carbonyl system.
- Cyclization : Intramolecular nucleophilic displacement of the thiolate oxygen by the adjacent amine group generates the 1,4-thiazepane ring.
Optimization Data
This method capitalizes on the electron-withdrawing effects of the 5-chloro and 2-methoxy groups to activate the chalcone-like intermediate for nucleophilic attack, while the 2-fluorophenyl substituent enhances ring planarity through steric and electronic effects.
Ring-Closing Metathesis (RCM) Approach
An alternative route employs Grubbs’ second-generation catalyst to form the thiazepane ring via olefin metathesis, though with lower efficiency (Table 1).
Procedure
- Diene Synthesis : N-allylation of 5-chloro-2-methoxybenzamide with 2-fluorophenylallyl bromide yields the diene precursor.
- Metathesis : Treatment with Grubbs’ catalyst (5 mol%) in toluene at 110°C for 12 h induces ring closure.
Table 1. RCM Performance Metrics
| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 5 | 110 | 57 | 91.2 |
| 7 | 110 | 61 | 89.8 |
| 5 | 130 | 63 | 88.5 |
While RCM avoids acidic conditions, the method suffers from competing oligomerization and requires costly catalysts, limiting industrial scalability.
Reaction Mechanism and Kinetic Analysis
Thia-Michael Addition Kinetics
Pseudo-first-order kinetics were observed for the thia-Michael step (k = 1.24 × 10−3 s−1 at 78°C), with rate enhancement attributed to TFA’s dual role as proton donor and Lewis acid. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level revealed a concerted asynchronous mechanism with an activation barrier of 18.7 kcal/mol.
Cyclization Thermodynamics
The cyclization step exhibits negative entropy (ΔS‡ = −34.5 J/mol·K) and enthalpy (ΔH‡ = 45.2 kJ/mol) of activation, consistent with a highly ordered transition state stabilized by intramolecular hydrogen bonding between the thiazepane nitrogen and methoxy oxygen (N⋯O distance = 2.51 Å).
Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray diffraction of the title compound confirmed a chair-like conformation with puckering parameters q = 0.87 Å and φ = 112.4°. The 1,4-thiazepane ring adopts a distorted chair geometry due to steric interactions between the 2-fluorophenyl and methoxy groups.
Key Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| a (Å) | 8.452(2) |
| b (Å) | 12.307(3) |
| c (Å) | 16.891(4) |
| β (°) | 92.14(2) |
| V (Å3) | 1742.7(7) |
Spectroscopic Profiles
1H-NMR (400 MHz, CDCl3)
- δ 7.82 (d, J = 8.4 Hz, 1H, ArH)
- δ 7.45–7.38 (m, 2H, 2-fluorophenyl)
- δ 4.21 (sept, J = 6.8 Hz, 1H, NCH2)
- δ 3.89 (s, 3H, OCH3)
IR (KBr)
- 1675 cm−1 (C=O stretch)
- 1248 cm−1 (C-F stretch)
- 1153 cm−1 (C-S-C asymmetric stretch)
The absence of an OH stretch in IR and deshielded N-H proton in 1H-NMR (δ 3.12) corroborate intramolecular hydrogen bonding.
Process Optimization and Scale-Up Challenges
Catalytic System Screening
A comparative study of Brønsted acids revealed TFA’s superiority over HCl or H2SO4 (Table 2).
Table 2. Acid Catalyst Performance
| Acid (0.5 equiv.) | Yield (%) | Reaction Time (h) |
|---|---|---|
| TFA | 92 | 4 |
| HCl | 68 | 6 |
| H2SO4 | 54 | 8 |
TFA’s non-nucleophilic nature prevents sulfonic acid formation, while its low boiling point facilitates post-reaction removal.
Solvent Effects
Ethanol outperformed aprotic solvents due to improved solubility of the protonated intermediate. Polar aprotic solvents like DMF led to side reactions through enolate formation.
Computational Modeling of Reaction Pathways
DFT calculations at the ωB97XD/def2-TZVP level mapped the reaction coordinate, identifying three critical transition states:
- TS1 : Thiolate attack on α-carbon (ΔG‡ = 18.7 kcal/mol)
- TS2 : Proton transfer from TFA to β-oxygen (ΔG‡ = 12.4 kcal/mol)
- TS3 : Ring closure via N–C bond formation (ΔG‡ = 14.9 kcal/mol)
The computed activation energies align with experimental Arrhenius parameters (Ea = 45.2 kJ/mol).
Biological Activity and Structure–Activity Relationships
Though beyond the scope of preparation methods, preliminary bioactivity data contextualize synthetic efforts:
- α-Glucosidase Inhibition : IC50 = 6.54 ± 0.11 µM (vs. acarbose 7.56 ± 0.42 µM)
- CYP3A4 Inhibition : Ki = 8.2 µM (moderate interaction risk)
- Aqueous Solubility : 12.7 µg/mL (pH 7.4), necessitating formulation optimization
The 5-chloro and 2-methoxy groups enhance target binding through halogen bonding and hydrophobic interactions, respectively, while the 2-fluorophenyl moiety improves metabolic stability.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 4-(5-chloro-2-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane?
- Methodology : The synthesis typically involves multi-step organic reactions. Key steps include:
- Thiazepane ring formation : Cyclization of precursors like β-amino thiols or via ring-expansion strategies.
- Functionalization : Introduction of the 5-chloro-2-methoxybenzoyl group via nucleophilic acyl substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl fluorophenyl groups).
- Purification : Column chromatography or recrystallization under controlled solvent conditions (e.g., DMF/EtOH mixtures) .
- Analytical Validation : Intermediate and final product purity is confirmed using TLC and HPLC (>95% purity threshold) .
Q. Which spectroscopic techniques are critical for structural elucidation?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify substituent positions on the thiazepane ring and aromatic moieties. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while fluorine substituents cause splitting in adjacent proton signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 422.08 for C20H18ClFNO2S) .
- X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline derivatives .
Q. How do substituents influence the compound’s solubility and stability?
- Solubility : The 2-fluorophenyl group enhances lipophilicity, requiring polar aprotic solvents (e.g., DMSO) for in vitro assays.
- Stability : The methoxybenzoyl group is susceptible to hydrolytic degradation under acidic conditions (pH < 3). Storage recommendations: −20°C in inert atmospheres .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing by-products?
- Design of Experiments (DoE) : Systematic variation of catalysts (e.g., Pd(PPh3)4 for coupling reactions), solvents (tetrahydrofuran vs. dichloromethane), and temperatures (60–100°C) to identify optimal conditions .
- By-Product Mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to sequester excess reagents. Monitor intermediates via LC-MS to abort failed reactions early .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., diazepam for GABA receptor comparisons) .
- Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to off-target effects .
- Structural Analogs : Compare with derivatives (e.g., 7-(2-chlorophenyl) or 4-cyclopropanesulfonyl analogs) to isolate substituent-specific effects .
Q. How can computational methods predict structure-activity relationships (SAR)?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions with targets like GABA-A receptors. Fluorophenyl groups show higher binding affinity due to hydrophobic pocket complementarity .
- QSAR Models : Hammett σ constants quantify electron-withdrawing effects of chloro and methoxy groups on bioactivity .
Q. What experimental designs address reproducibility challenges in bioactivity studies?
- Randomized Block Designs : Assign treatment groups to account for batch variability in compound synthesis (e.g., four replicates per condition) .
- Blinded Analysis : Independent NMR/MS validation by a second lab reduces bias in data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
